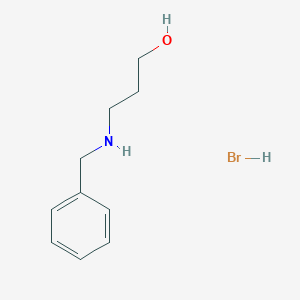
3-(Benzylamino)propan-1-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)propan-1-ol;hydrobromide: is a chemical compound with the molecular formula C10H15NO·HBr It is a derivative of 3-(benzylamino)propan-1-ol, where the hydrobromide salt form enhances its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)propan-1-ol typically involves the reaction of benzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the carbon atom bonded to the chlorine, resulting in the formation of 3-(benzylamino)propan-1-ol. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production of 3-(benzylamino)propan-1-ol;hydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzylamino)propan-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Benzylamino)propan-1-ol;hydrobromide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its hydrobromide salt form enhances its solubility, making it suitable for formulation in various drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)propan-1-ol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)propan-1-ol: Similar structure but lacks the benzyl group.
3-(Phenylamino)propan-1-ol: Similar structure but has a phenyl group instead of a benzyl group.
N-Benzyl-2-aminoethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-(Benzylamino)propan-1-ol;hydrobromide is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility, making it more versatile for various applications.
Propriétés
Numéro CAS |
88194-96-1 |
|---|---|
Formule moléculaire |
C10H16BrNO |
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
3-(benzylamino)propan-1-ol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Clé InChI |
DOUKLJNAYYFVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCO.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


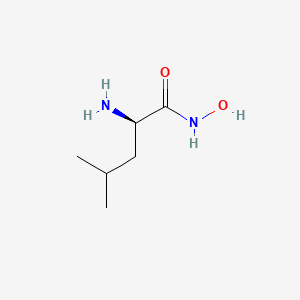
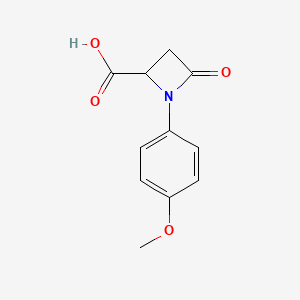
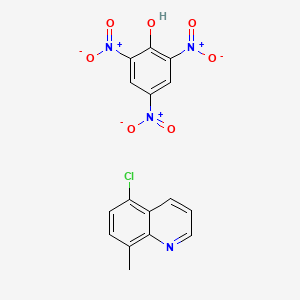
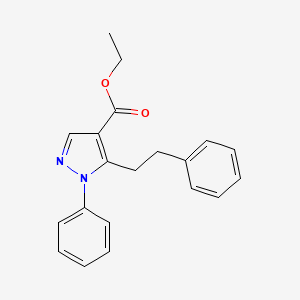
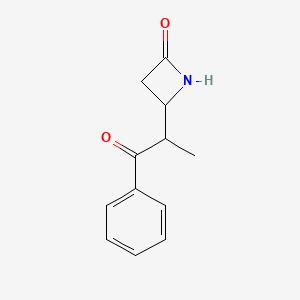
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)

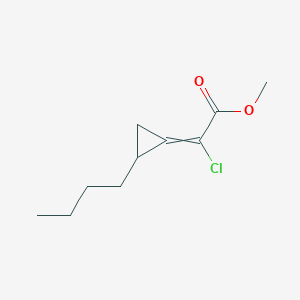

![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
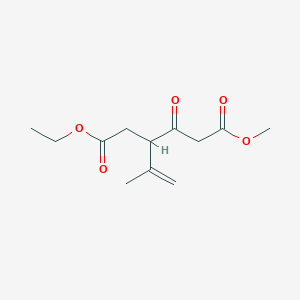
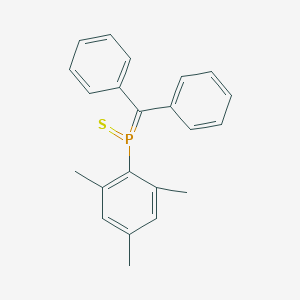
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
